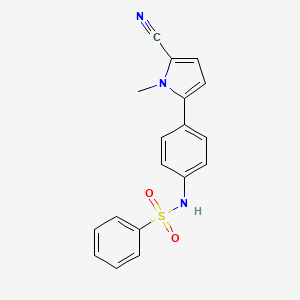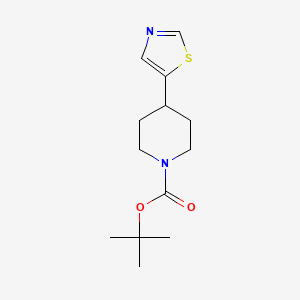![molecular formula C18H15NO5 B8650673 N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8650673.png)
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a hydroxy group, a methoxyphenyl group, and an acetamide group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the hydroxy and methoxyphenyl groups. The final step involves the acylation of the chromen-4-one derivative to form the acetamide group. Reaction conditions often include the use of organic solvents such as dichloromethane, and catalysts like lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to a chroman-4-one.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone derivative, while reduction of the chromen-4-one core yields a chroman-4-one derivative.
Applications De Recherche Scientifique
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe for detecting metal ions like aluminum.
Medicine: Investigated for its potential anticancer, antibacterial, and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with various molecular targets and pathways. For instance, its fluorescent properties are utilized in the detection of metal ions through excited-state intramolecular proton transfer (ESIPT) . In biological systems, it may exert its effects by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(3-amino-4-methoxyphenyl)acetamide: Known for its potential use in medicinal chemistry.
N-(3,4-difluoro-2-methoxyphenyl)acetamide: Studied for its unique chemical properties.
Uniqueness
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide stands out due to its chromen-4-one core, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and its potential pharmacological activities make it a compound of significant interest in various fields of research.
Propriétés
Formule moléculaire |
C18H15NO5 |
|---|---|
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C18H15NO5/c1-10(20)19-12-5-8-15-14(9-12)16(21)17(22)18(24-15)11-3-6-13(23-2)7-4-11/h3-9,22H,1-2H3,(H,19,20) |
Clé InChI |
IGSCJXKUYXPPGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B8650608.png)






![Methyl 2-mercaptobenzo[D]oxazole-7-carboxylate](/img/structure/B8650656.png)
![Tert-butyl(3-chloro-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8650661.png)





